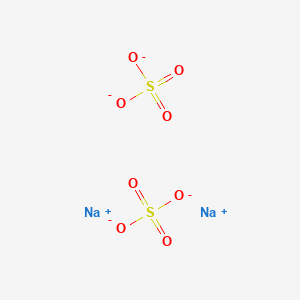
Disodium disulphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of metal fluorosulphates, including those involving sodium, has been extensively studied. For instance, low-temperature synthesis routes have been employed to prepare novel AMSO4F (A = Na, Li; M = Fe, Co, Ni, Mn) metal fluorosulphates, highlighting the versatility of sodium in forming complex compounds with sulfates (Barpanda et al., 2010). Similarly, novel bihydrated fluorosulphates NaMSO4F·2H2O have been synthesized using low-temperature reactions and solvothermal processes, further illustrating the diverse synthesis pathways for sodium sulfate-related compounds (Ati et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of sodium sulfate derivatives reveals a range of structural motifs, from monoclinic unit cells in NaMSO4F phases to more complex crystal structures. The transition from lithium to sodium-based systems in metal fluorosulphates introduces significant structural diversity, including monoclinic structures for NaMSO4F phases as opposed to the triclinic-based LiMSO4F phases (Barpanda et al., 2010).
Chemical Reactions and Properties
Sodium sulfate and its derivatives participate in a variety of chemical reactions, contributing to their wide applicability in different fields. The reactivity of sulfur-nitrogen compounds, as exemplified by the synthesis of bis((trifluoromethyl)sulfonyl)amine and related compounds, showcases the intricate chemical behaviors of sulfur and sodium-containing compounds (Haas et al., 1996). Additionally, the formation of symmetrical disulfides using phase-transfer catalysis from organohalides with disodium disulfide underlines the chemical versatility of disodium disulfate derivatives (Baker et al., 2013).
Physical Properties Analysis
The physical properties of sodium sulfate and its derivatives, such as ionic conductivity and thermal stability, are crucial for their application in various domains, including battery technologies. For example, NaFeSO4F exhibits redox activity and a pressed-pellet ionic conductivity of 10^(-7) S x cm^(-1), indicating its potential in electrochemical applications (Barpanda et al., 2010).
Wissenschaftliche Forschungsanwendungen
-
Food Industry : Sodium bisulfate is used as a food additive and flavor enhancer in a variety of food products, including beverages, dressings, sauces, and fillings .
-
Water Treatment : It’s used in water and wastewater treatment to lower pH. Lowering the pH makes the water less corrosive and helps to reduce the potential of pipe and fixture leaching .
-
Cleaning Agent : Sodium bisulfate is used as a household cleaning agent, particularly for toilet bowl cleaners, where it works as a descaling and cleaning agent .
-
Metal Finishing : It is used in metal finishing, where it serves as a metal pickling agent to remove surface oxides .
-
Swimming Pools : Sodium bisulfate is commonly used to lower the pH and total alkalinity of water in swimming pools and spas .
-
Animal Feed : It’s used as a feed additive for poultry to reduce the pH of the feed, which helps to control pathogens like Salmonella .
-
Agriculture : Sodium bisulfate is used as an adjuvant in agriculture. The effectiveness of a number of agricultural pesticides is greatly diminished when added to water with high pH .
-
Concrete Wash Out : Sodium bisulfate is used in concrete wash out .
-
Leather Tanning : It’s used in the leather tanning process .
-
Resist Treatment Powder : Sodium bisulfate is used as a resist treatment powder .
-
Soil Remediation Acidifier : It’s used as a soil remediation acidifier .
- Pharmaceuticals : Sodium bisulfate is used in certain over-the-counter and prescription drugs .
- Disinfectants : It’s used in the production of disinfectants .
- Fungicides and Herbicides : Sodium bisulfate is used in fungicides and herbicides .
- Tanning Lotions : It’s found in tanning lotions .
- Meat Processing : Sodium bisulfate is used in meat processing .
- Dietary Supplements : It can be found in dietary supplements .
Safety And Hazards
Eigenschaften
IUPAC Name |
disodium;disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q2*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOMKIOQTCAGCM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O8S2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7783-05-3 (Parent) | |
| Record name | Disulfuric acid, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium disulphate | |
CAS RN |
13870-29-6 | |
| Record name | Disulfuric acid, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium disulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















